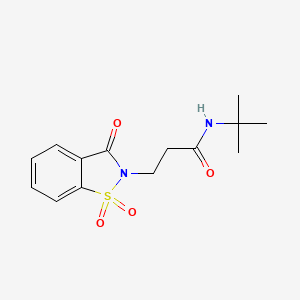
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as IQ-1S, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. IQ-1S is a quinazoline derivative and has been synthesized using various methods. It has shown promising results in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is not fully understood, but it has been suggested to act as a positive allosteric modulator of the Wnt pathway. The Wnt pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By enhancing the Wnt pathway, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide may promote the differentiation and survival of neural stem cells and improve cognitive function.
Biochemical and Physiological Effects:
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to enhance the expression of neuronal markers and increase the number of neurons in the brain. Additionally, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain. These effects make N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a good yield. Additionally, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been found to be non-toxic and well-tolerated in animal models. However, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects. Additionally, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has not been tested in human clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for the research on N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. First, more research is needed to elucidate its mechanism of action and effects on neural stem cells and neuronal function. Second, the safety and efficacy of N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in humans need to be tested in clinical trials. Third, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide could be tested in animal models of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Fourth, the potential of N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide as a therapeutic agent for other diseases, such as cancer and inflammatory diseases, could be explored. Finally, the synthesis of N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide could be optimized to improve its yield and purity.
Méthodes De Synthèse
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can be synthesized using various methods, including the reaction of 2-amino-4-phenylquinazoline with isopropyl chloroacetate in the presence of a base, or the reaction of 2-chloro-4-phenylquinazoline with isopropylamine and ethyl chloroacetate. The synthesis method used depends on the availability of starting materials and the desired yield of the final product.
Applications De Recherche Scientifique
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to have potential applications in various fields of scientific research, particularly in the field of neuroscience. It has been found to enhance the differentiation of neural stem cells into neurons and improve their survival. N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)20-17(23)12-22-16-11-7-6-10-15(16)18(21-19(22)24)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXXNYGXDOKHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2762693.png)
methanone](/img/structure/B2762695.png)
![2-[(3-Chlorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762696.png)
![N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2762698.png)



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2762703.png)
![6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2762704.png)
![3-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2762707.png)
![Propan-2-yl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2762708.png)


![N-(3-cyanophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2762716.png)